molecular formula C18H19N5O2 B2924733 N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide CAS No. 1428366-70-4

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide

Número de catálogo B2924733
Número CAS: 1428366-70-4
Peso molecular: 337.383
Clave InChI: JBBDWMAFFAWEKW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide, also known as JNJ-42756493, is a small molecule inhibitor that has been extensively studied in the field of oncology. It is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a key role in the regulation of gene expression.

Mecanismo De Acción

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide targets the BET family of proteins, which are involved in the regulation of gene expression. Specifically, it binds to the bromodomain of these proteins, preventing them from interacting with acetylated histones and thereby inhibiting the transcription of oncogenes. This results in the downregulation of key pathways involved in cancer cell growth and survival, including MYC and BCL-2.
Biochemical and Physiological Effects
Studies have shown that N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide has potent antiproliferative effects on cancer cells, both in vitro and in vivo. It has also been shown to induce apoptosis and inhibit angiogenesis, two key processes involved in tumor growth and metastasis. In addition, N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide has been shown to modulate the immune response, enhancing the activity of T cells and natural killer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide is its selectivity for the BET family of proteins, which reduces the risk of off-target effects. In addition, it has been shown to be well-tolerated in preclinical studies, with a favorable pharmacokinetic profile. However, one limitation of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide is its poor solubility, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several potential future directions for the development of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide. One possibility is the combination of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide with other anticancer agents, such as immune checkpoint inhibitors or epigenetic modulators, to enhance their efficacy. Another potential direction is the development of more potent and selective BET inhibitors, which could have even greater antitumor activity. Finally, the use of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide in combination with biomarkers to identify patients who are most likely to benefit from treatment could improve patient outcomes and reduce the risk of toxicity.

Métodos De Síntesis

The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide involves several steps, starting with the reaction of 2,5-dimethylphenol with propargyl bromide to form 2,5-dimethyl-3-(prop-2-yn-1-yloxy)phenol. This compound is then reacted with 6-amino-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid to form N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide. The final product is obtained after purification by column chromatography.

Aplicaciones Científicas De Investigación

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide has been extensively studied in preclinical models of cancer, including multiple myeloma, acute myeloid leukemia, and solid tumors. It has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. In addition, N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2,5-dimethylphenoxy)propanamide has been shown to enhance the efficacy of other anticancer agents, such as proteasome inhibitors and immune checkpoint inhibitors.

Propiedades

IUPAC Name

2-(2,5-dimethylphenoxy)-N-(6-pyrazol-1-ylpyrimidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-5-6-13(2)15(9-12)25-14(3)18(24)22-16-10-17(20-11-19-16)23-8-4-7-21-23/h4-11,14H,1-3H3,(H,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBDWMAFFAWEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC(=NC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.